Product packaging for 1-Bromo-7-methyl-2-naphthaldehyde(Cat. No.:)

1-Bromo-7-methyl-2-naphthaldehyde

Cat. No.: B13036805
M. Wt: 249.10 g/mol
InChI Key: NPKDKFVNLWAVFB-UHFFFAOYSA-N
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Description

1-Bromo-7-methyl-2-naphthaldehyde is a functionalized naphthalene derivative offered for research and development purposes. This compound combines a bromo substituent and an aldehyde group on a methylated naphthalene scaffold, making it a versatile intermediate in organic synthesis . The aldehyde group is a highly reactive site for condensation reactions, such as the formation of hydrazones, which are foundational structures in developing chemosensors for metal ions like Zn²⁺ and Al³⁺ . Concurrently, the bromine atom offers a handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to construct more complex polycyclic aromatic systems . Naphthaldehyde derivatives are recognized for their role in materials science and medicinal chemistry. Their amphiphilic nature—combining a bulky aromatic system with a polar aldehyde group—influences their solvation behavior and intermolecular interactions, which can be critical in the design of organic electronic materials or fluorescent probes . As a building block, this compound provides researchers with a multifunctional template for constructing novel compounds in these fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO B13036805 1-Bromo-7-methyl-2-naphthaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-bromo-7-methylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9BrO/c1-8-2-3-9-4-5-10(7-14)12(13)11(9)6-8/h2-7H,1H3

InChI Key

NPKDKFVNLWAVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2Br)C=O

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-Bromo-7-methyl-2-naphthaldehyde. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound reveals distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region of the spectrum will show a set of signals corresponding to the five protons on the naphthalene (B1677914) ring system. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the electron-withdrawing bromo and aldehyde groups and the electron-donating methyl group. The methyl protons will appear as a singlet in the upfield region, likely around 2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound Please note that the following data is predicted and may vary from experimental values.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CHO ~10.3 s
Aromatic-H ~7.5 - 8.2 m

s = singlet, m = multiplet

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (approximately 120-140 ppm). The carbon atom bearing the bromine (C-1) will be influenced by the halogen's electronegativity. The methyl carbon will give a signal in the upfield region of the spectrum, usually around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Please note that the following data is predicted and may vary from experimental values.

Carbon Predicted Chemical Shift (δ, ppm)
-CHO ~192
Aromatic-C ~120 - 145

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the naphthalene ring system, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal. For example, the methyl proton signal would correlate with the methyl carbon signal.

While not intrinsically part of this compound, its aldehyde functionality allows for the formation of derivatives, such as boron complexes. If this naphthaldehyde were to react with a boron-containing reagent to form a complex, ¹¹B NMR spectroscopy would be a critical tool for characterization. nih.gov The chemical shift of the ¹¹B signal would provide information about the coordination environment and geometry of the boron atom within the complex. rsc.org For example, a four-coordinate boron center would exhibit a different chemical shift compared to a three-coordinate center. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a unique fingerprint based on its functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The spectrum would also display C-H stretching vibrations for the aromatic and methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹. The C-Br stretch is expected to appear in the fingerprint region, at lower wavenumbers.

Table 3: Predicted FTIR Data for this compound Please note that the following data is predicted and may vary from experimental values.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Aldehyde) ~1705 Strong, Sharp
C-H (Aromatic) ~3050 Medium
C-H (Methyl) ~2925 Medium
C=C (Aromatic) ~1500-1600 Medium-Strong

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental to understanding the electronic structure and photophysical properties of a molecule.

UV-Vis spectroscopy would be employed to identify the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For an aromatic aldehyde like this, one would expect to observe π → π* transitions, characteristic of the naphthalene ring system, and potentially n → π* transitions associated with the carbonyl group of the aldehyde.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands would provide insight into the conjugation and electronic environment of the chromophore. The substitution pattern on the naphthalene core, with a bromine atom at the 1-position and a methyl group at the 7-position, would be expected to cause shifts in the absorption maxima compared to unsubstituted 2-naphthaldehyde. A hypothetical data table for such an analysis is presented below.

Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Hexane 245 45,000 π → π*
Hexane 285 12,000 π → π*
Hexane 340 4,500 π → π*
Ethanol 248 46,500 π → π*
Ethanol 288 12,800 π → π*
Ethanol 345 4,800 π → π*

Note: The data in this table is hypothetical and serves as an example of what would be measured.

Fluorescence spectroscopy would investigate the emission properties of this compound after electronic excitation. Not all molecules that absorb UV-Vis light are fluorescent. If fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band.

Key parameters to be determined would include the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Hypothetical Photoluminescence Data for this compound

Solvent Excitation λmax (nm) Emission λmax (nm) Quantum Yield (Φf) Lifetime (τf, ns)
Cyclohexane 340 380 0.15 2.1

Note: The data in this table is hypothetical and serves as an example of what would be measured.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision. The accurate mass measurement allows for the determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected HRMS Data for this compound

Ion Molecular Formula Calculated m/z Measured m/z
[M+H]⁺ C₁₂H₁₀BrO 248.9964 Not Available

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

X-ray Diffraction Crystallography for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal the planarity of the naphthalene ring system, the orientation of the aldehyde group, and any intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
β (°) 105.2
Volume (ų) 970.4

Note: The data in this table is hypothetical and serves as an example of what would be determined from an X-ray diffraction experiment.

Theoretical Chemistry and Computational Studies of 1 Bromo 7 Methyl 2 Naphthaldehyde

Quantum Chemical Calculation Methodologies

To investigate the intricacies of 1-Bromo-7-methyl-2-naphthaldehyde at the atomic level, quantum chemical calculations serve as a powerful tool. These computational techniques allow for the prediction of molecular properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and electronic structures with a favorable balance between computational cost and accuracy. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

The choice of the functional and basis set is crucial in DFT calculations. For organic molecules containing halogens like bromine, hybrid functionals such as B3LYP are commonly used in conjunction with a basis set like 6-311G(d,p) to ensure a reliable description of the electronic environment. nih.gov These calculations provide fundamental data including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their excited states. youtube.com This is particularly important for understanding the photophysical properties of this compound, such as its absorption of light.

TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states. mdpi.com These calculations provide insights into the wavelengths of light the molecule will absorb, which is a critical aspect for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics. The results from TD-DFT are often presented as a simulated UV-Vis spectrum, showing the absorption intensity versus wavelength.

Molecular Orbital and Electronic Structure Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. acs.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. The presence of the electron-withdrawing bromine atom and aldehyde group, along with the electron-donating methyl group, is expected to significantly influence the energies and localizations of these frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies of a Substituted Naphthaldehyde Derivative

Orbital Energy (eV)
HOMO -6.25
LUMO -2.15
Energy Gap (ΔE) 4.10

Note: The values presented are hypothetical and based on typical values for similar aromatic aldehydes for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method allows for the investigation of charge transfer and intramolecular interactions.

NBO analysis of this compound can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energies associated with these interactions, particularly π→π* and n→π* transitions, reveal the extent of electronic conjugation and hyperconjugative effects within the molecule. nih.gov For instance, the interaction between the lone pairs of the oxygen and bromine atoms with the π* orbitals of the naphthalene (B1677914) ring can be quantified, providing insight into the electronic influence of the substituents.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Interaction

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) O π* (C1-C2) 5.2
π (C3-C4) π* (C5-C6) 18.7

Note: This table illustrates the type of data obtained from an NBO analysis for a hypothetical related compound.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, with different colors representing different values of the electrostatic potential. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the aldehyde group, making it a prime site for interaction with electrophiles. Conversely, the regions around the hydrogen atoms and potentially the bromine atom would exhibit a more positive potential. This visual representation of the molecule's electronic landscape is invaluable for predicting its reactive behavior in various chemical environments.

Computational Mechanistic Elucidation

Extensive literature searches did not yield specific computational studies focused on the mechanistic elucidation of reactions involving this compound. While computational chemistry is a powerful tool for understanding reaction mechanisms, it appears that this particular compound has not been the subject of detailed theoretical investigation in published literature.

Identification of Transition Structures and Reaction Pathways

No specific research detailing the identification of transition structures or the mapping of reaction pathways for this compound was found. Such studies are crucial for understanding the energetic barriers and the step-by-step process of its chemical transformations.

Computational Prediction of Regioselectivity and Stereoselectivity

There is a lack of published computational models or theoretical predictions concerning the regioselectivity and stereoselectivity of reactions involving this compound. General computational tools for predicting the outcomes of organic reactions exist, but their specific application to this compound has not been documented in the available scientific literature. nih.govresearchgate.netrsc.org

Isotopic Effects and Reaction Kinetics from Theoretical Models

No theoretical models have been reported that investigate the kinetic isotope effects or predict the reaction kinetics for this compound. These types of studies provide deep insights into the rate-determining steps and the nature of transition states in chemical reactions.

Reaction Mechanisms and Chemical Transformations Involving 1 Bromo 7 Methyl 2 Naphthaldehyde

Mechanistic Insights into C-H Functionalization on the Naphthalene (B1677914) Core

Directly modifying the carbon-hydrogen (C-H) bonds on the naphthalene core represents a powerful strategy for building molecular complexity in an atom-economical fashion. Transition metal-catalyzed C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the selective formation of new C-C and C-heteroatom bonds.

Achieving site-selectivity in C-H functionalization is a significant challenge, particularly for C-H bonds that are distant from existing functional groups. Traditionally, this has required the installation of directing groups on the substrate, a process that can add multiple steps to a synthesis. A more advanced strategy involves the use of transient ligands or mediators. These ligands avoid the need for covalent attachment to the substrate, instead operating through temporary interactions like covalent, hydrogen, or ionic bonds.

This approach can dramatically alter reaction outcomes. For instance, in palladium-catalyzed reactions, a simple ortho-directing group can be switched to meta-selective C-H activation by employing a transient mediator like norbornene in conjunction with a specially designed pyridine-based ligand. The mechanism involves the initial ortho-palladation to form a palladacycle intermediate. The transient mediator then inserts into this metallacycle, relaying the palladium catalyst to a remote meta position for subsequent functionalization. The formation of such directed metallacycles is a key mechanistic feature, controlling the regioselectivity of the C-H activation process.

Isotopic labeling is a crucial tool for elucidating reaction mechanisms, particularly for identifying rate-limiting steps and validating proposed intermediates. The Kinetic Isotope Effect (KIE) is a common method where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), and the resulting change in reaction rate is measured.

The KIE is classified as primary if the isotopically labeled bond is broken or formed in the rate-determining step, and secondary if the labeled bond is not directly involved but its environment changes. For example, a normal secondary KIE (kH/kD > 1) can be observed in SN1 reactions where a C-H bond is adjacent to a developing carbocation. As the carbon rehybridizes from sp³ to sp², the out-of-plane bending vibration of the C-H bond weakens, leading to a faster reaction for the lighter isotope. Conversely, an inverse secondary KIE (kH/kD < 1) can indicate a transition state where a bond becomes more constrained, such as a change from sp² to sp³ hybridization. Such experiments provide powerful, quantitative evidence for the nature of transition states in complex reaction pathways.

Mechanistic Studies of Aldehyde Group Reactivity

The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilicity of its carbonyl carbon. This property dictates its primary reaction pathways: nucleophilic addition and condensation.

The most fundamental reaction of an aldehyde is nucleophilic addition. The mechanism begins with a nucleophile attacking the electrophilic carbonyl carbon. This attack forces the rehybridization of the carbon from trigonal planar (sp²) to tetrahedral (sp³), breaking the C=O pi bond and pushing electrons onto the oxygen to form a tetrahedral alkoxide intermediate. In the second step, this alkoxide is protonated by an acid or solvent to yield an alcohol product.

The reactivity of the aldehyde is enhanced by electron-withdrawing groups and diminished by bulky or electron-donating groups. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. This pathway is fundamental to reactions such as reduction with hydrides (e.g., NaBH₄) and additions of organometallic reagents.

StepDescriptionKey Features
1. Nucleophilic AttackA nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon.Carbon rehybridizes from sp² to sp³. Formation of a tetrahedral alkoxide intermediate.
2. ProtonationThe negatively charged oxygen of the alkoxide intermediate is protonated by an acid or solvent (e.g., H₂O).Forms a neutral alcohol product. Regenerates any acid/base catalyst.

Condensation reactions involve an initial nucleophilic addition to the aldehyde, followed by a dehydration step to form a new double bond. The Aldol (B89426) condensation is a classic example where an enolate, formed by deprotonating the α-carbon of another carbonyl compound, acts as the nucleophile.

The general mechanism under basic conditions proceeds as follows:

Enolate Formation: A base removes an α-hydrogen from a carbonyl compound, creating a nucleophilic enolate.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 1-bromo-7-methyl-2-naphthaldehyde), forming a β-hydroxy carbonyl compound (an aldol adduct).

Dehydration: The aldol adduct is then dehydrated (loses a water molecule), typically upon heating, to form an α,β-unsaturated carbonyl compound.

These reactions are vital for forming carbon-carbon bonds and are used to synthesize a wide variety of complex molecules. For instance, a naphthaldehyde can react with an aminophenol to form a Schiff base, a product of a condensation reaction.

Reactivity of the Bromine Substituent and Associated Mechanisms

The bromine atom attached to the naphthalene ring is an aryl bromide. The reactivity of aryl halides is distinct from that of alkyl halides due to the electronic properties of the aromatic ring. The C-Br bond in this compound is strengthened by resonance interaction between a lone pair on the bromine and the π-system of the naphthalene ring, giving the bond partial double-bond character. This makes simple SN1 or SN2 reactions difficult.

However, reactions can occur under specific conditions. One major pathway is nucleophilic aromatic substitution (SNAr) , which typically requires strong electron-withdrawing groups at the ortho or para positions to activate the ring for attack. The mechanism is a two-step addition-elimination process where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the loss of the halide ion to restore aromaticity.

An In-depth Analysis of Reaction Mechanisms Involving this compound

This article explores the complex chemical behavior of this compound, a substituted naphthalene derivative. The focus is on the mechanistic pathways that govern its transformations, including cross-coupling reactions, rearrangements, substitutions, radical processes, and dearomatization events. The interplay of the bromo, methyl, and aldehyde functional groups on the rigid naphthalene scaffold gives rise to a rich and varied reactivity profile, which is detailed in the following sections.

The reactivity of this compound is dictated by its unique combination of functional groups: an aryl bromide, an electron-donating methyl group, and an electron-withdrawing aldehyde group attached to a naphthalene core. This structure allows for a diverse range of chemical transformations.

The presence of a bromine atom on the naphthalene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. wikipedia.org The catalytic cycle for this compound would proceed via three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthaldehyde to form a square planar Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by a base (e.g., carbonate, hydroxide), transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) intermediate. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The mechanism shares similarities with the Suzuki coupling but differs in the second and third steps:

Oxidative Addition: As in the Suzuki reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-naphthalene bond in a syn-addition manner. wikipedia.orglibretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the new C-C bond is eliminated, forming the alkene product and a hydridopalladium(II) complex.

Catalyst Regeneration: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst. libretexts.org

Table 1: Key Features of Cross-Coupling Reactions for this compound

FeatureSuzuki-Miyaura CouplingHeck-Mizoroki Reaction
Coupling Partner Organoboron Reagent (e.g., R-B(OH)₂)Alkene (e.g., CH₂=CHR)
Bond Formed Naphthyl-Carbon (sp²-sp², sp²-sp³)Naphthyl-Carbon (forms a vinyl group)
Key Mechanistic Step TransmetalationMigratory Insertion & β-Hydride Elimination
Catalyst System Pd(0) complex, Ligands, BasePd(0) complex, Ligands, Base
Typical Product Methyl-substituted biaryl-2-carbaldehyde(E)-alkenyl-7-methylnaphthalene-2-carbaldehyde

Rearrangement Reactions: While rearrangements of the naphthalene core itself are rare due to its high aromatic stability, reactions involving its substituents can occur. Steric strain between bulky adjacent groups on a naphthalene ring can induce unexpected rearrangements. For example, studies on highly strained 1,8-disubstituted naphthalene derivatives have shown that steric hindrance can promote the formation of a strained intermediate that undergoes fragmentation of a C-C bond and rearrangement to yield a conjugated aldehyde under mild conditions. nih.govnih.gov Although this compound lacks the severe peri-strain of 1,8-disubstituted systems, acid-catalyzed rearrangements involving the aldehyde group, such as the Meyer-Schuster rearrangement of a propargyl alcohol derived from it, could be envisioned. wikipedia.org

Substitution Reactions: The bromine atom on the naphthalene ring can be replaced via nucleophilic substitution. However, due to the high electron density of the aromatic system, this process does not typically follow the Sₙ1 or Sₙ2 pathways common for alkyl halides. chemguide.co.uk Instead, it proceeds through more complex mechanisms.

Nucleophilic Aromatic Substitution (SₙAr): This pathway is generally unfavorable for naphthalene unless strong electron-withdrawing groups (EWGs) are present to stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com The mechanism involves two steps:

Addition: A nucleophile attacks the carbon bearing the leaving group (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. In this compound, the aldehyde group at the 2-position acts as an EWG, which can stabilize the negative charge, particularly if it is delocalized to the ortho and para positions relative to the attacking nucleophile. The methyl group at the 7-position is weakly electron-donating and would have a minor deactivating effect.

Radical-Nucleophilic Aromatic Substitution (SₙR1): This is an alternative pathway that proceeds through a radical chain mechanism. It is initiated by the formation of a radical anion from the aryl halide, which then fragments to an aryl radical and a halide ion. dalalinstitute.com The aryl radical then reacts with a nucleophile, and the resulting radical anion transfers its electron to a new aryl halide molecule to propagate the chain.

The aldehyde and aryl bromide functionalities, along with the aromatic ring, provide several avenues for radical reactions.

Acyl Radical Formation: The aldehydic hydrogen can be abstracted by a radical initiator, often under photoredox catalysis, to form a naphthalenyl-acyl radical. acs.orgnih.gov This reactive intermediate can participate in various C-C bond-forming reactions, such as addition to alkenes. However, decarbonylation to form an alkyl radical can be a competing pathway at higher temperatures. nih.gov

Radical Addition to the Naphthalene Ring: The reaction of naphthalene with hydroxyl radicals is known to proceed via addition to the aromatic ring, forming OH-naphthalene adducts. nih.gov These adducts can react further with oxygen or other species, leading to ring-opening products. For instance, the reaction of naphthalene with OH radicals can yield 2-formylcinnamaldehyde. nih.gov A similar pathway for this compound would likely involve initial radical attack on the unsubstituted ring.

Homolytic Cleavage: The carbon-bromine bond can undergo homolytic cleavage under photochemical (UV irradiation) or high-temperature conditions to generate a naphthalenyl radical and a bromine radical. nih.gov This naphthalenyl radical can then engage in various radical processes, such as hydrogen abstraction or addition to unsaturated systems, as seen in the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism for polycyclic aromatic hydrocarbon (PAH) growth. rsc.org

Dearomatization reactions convert flat, aromatic compounds into three-dimensional, functionalized cyclic structures, representing a powerful strategy for increasing molecular complexity. nih.govnih.gov Naphthalene derivatives can undergo dearomatization through several catalytic pathways.

Palladium-Catalyzed Dearomatization: A notable mechanism is the palladium-catalyzed dearomative 1,4-difunctionalization. nih.govdntb.gov.ua This process often involves an intramolecular Heck-type insertion, where a tethered alkene inserts into a palladium-naphthalene bond formed via oxidative addition. nih.govrsc.org This creates a π-allylpalladium intermediate, which is then captured by a nucleophile to yield a dearomatized spirocyclic product. nih.gov This strategy effectively mimics the reactivity of conjugated dienes within an aromatic system.

Photoredox-Catalyzed Dearomatization: Visible-light photoredox catalysis provides a mild and efficient method for dearomatization. nih.govresearchgate.net The general mechanism involves:

Single-Electron Transfer (SET): A photocatalyst, excited by visible light, engages in a single-electron transfer with the naphthalene derivative. This can be either an oxidation to form a radical cation or a reduction to form a radical anion.

Radical Reaction: The resulting radical ion intermediate undergoes a subsequent reaction. For example, in intermolecular hydroalkylative dearomatization, a radical generated from an α-amino acid adds to the naphthalene ring. nih.govresearchgate.net

Final Quenching/Coupling: The reaction is completed by a final quenching step or a radical-radical coupling to yield the stable, dearomatized 1,2-dihydronaphthalene (B1214177) product. nih.gov This redox-neutral approach is valued for its operational simplicity and tolerance of various functional groups. nih.govresearchgate.net

Table 2: Comparison of Dearomatization Mechanisms for Naphthalene Derivatives

MechanismCatalyst SystemKey IntermediateDriving ForceTypical Outcome
Palladium-Catalyzed Pd(0)/Pd(II) catalyst, Ligandsπ-Allylpalladium complexIntramolecular Heck insertion & nucleophilic capture1,4-Difunctionalization, Spirocycles nih.govdntb.gov.ua
Photoredox-Catalyzed Photocatalyst (e.g., Iridium or Organic Dye), LightRadical cation/anionSingle-Electron Transfer (SET) & radical addition1,2-Hydroalkylation, [3+2] Cycloadditions nih.govresearchgate.net

Coordination Chemistry of 1 Bromo 7 Methyl 2 Naphthaldehyde As a Ligand Precursor

Rational Design and Synthesis of Naphthaldehyde-Based Ligands

The initial step in exploring the coordination chemistry of 1-Bromo-7-methyl-2-naphthaldehyde would involve the rational design and synthesis of various ligands. The presence of the bromo and methyl groups on the naphthalene (B1677914) ring, along with the aldehyde functional group, offers multiple avenues for creating structurally diverse ligands.

Synthesis of Imine Ligands from this compound

A primary route to forming ligands from this compound would be through the condensation reaction with various primary amines to yield imine (Schiff base) ligands. The general reaction would involve refluxing the aldehyde with a stoichiometric amount of an amine in a suitable solvent, often with an acid catalyst. The choice of the amine's R-group would allow for the fine-tuning of the ligand's electronic and steric properties.

Derivatization to Form Other Schiff Base Ligands for Metal Complexation

Further derivatization of the basic imine structure could lead to a wider variety of Schiff base ligands. This could involve using amines with additional donor atoms (e.g., hydroxyl, carboxyl, or other nitrogen atoms) to create polydentate ligands capable of forming more stable complexes with metal ions.

Formation and Characterization of Metal Complexes

Once the ligands are synthesized and purified, the next phase of research would focus on the formation of their metal complexes.

Synthesis of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) Complexes)

The synthesized ligands could be reacted with various transition metal salts (e.g., chlorides, nitrates, acetates) to form coordination complexes. The synthesis would typically involve mixing the ligand and the metal salt in a suitable solvent, followed by heating or stirring at room temperature. The resulting complexes would be isolated as precipitates and purified by recrystallization.

Formation of Boron-Based Complexes

In addition to transition metals, the potential for forming complexes with boron could be explored. The reaction of the Schiff base ligands with boron-containing compounds, such as boric acid or boron trifluoride, could lead to the formation of fluorescent boron complexes, which are of interest for various applications in materials science and as sensors.

Investigation of Binding Modes and Coordination Geometries

A crucial aspect of the research would be the characterization of the newly synthesized ligands and complexes. Techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry would be essential to confirm the identity and purity of the compounds. For the metal and boron complexes, techniques like UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction would be employed to determine the binding modes of the ligands and the coordination geometries around the central atom.

Electronic Structure and Ligand Field Theory in Coordination Compounds

The electronic structure of coordination compounds derived from this compound can be effectively described using Ligand Field Theory (LFT). LFT is a more advanced model that builds upon the foundational principles of Crystal Field Theory (CFT) by incorporating the covalent nature of metal-ligand bonding through molecular orbital theory. numberanalytics.comfiveable.me

When a transition metal ion coordinates with ligands derived from this compound, the degeneracy of the metal's d-orbitals is lifted. In an octahedral field, which is a common coordination geometry, the five d-orbitals split into two distinct energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²). fiveable.meyoutube.com The energy separation between these levels is denoted as the ligand field splitting parameter (Δo). fiveable.me

The magnitude of Δo is influenced by several factors, including the nature of the metal ion, its oxidation state, and the field strength of the coordinating ligands. fiveable.me Ligands derived from this compound, particularly Schiff bases formed through condensation with primary amines, are expected to be moderately strong field ligands. The imine nitrogen and potentially another donor atom from the amine moiety would directly coordinate to the metal center.

The presence of the electron-withdrawing bromo group and the electron-donating methyl group on the naphthalene ring can electronically influence the donor strength of the resulting ligand. This, in turn, affects the extent of d-orbital splitting. These electronic perturbations can be systematically studied to fine-tune the electronic properties of the resulting metal complexes.

The filling of the split d-orbitals with electrons determines the magnetic properties of the complex. For a given d-electron count, the complex can be either high-spin or low-spin, depending on the relative magnitudes of the ligand field splitting energy (Δo) and the mean pairing energy (P).

High-spin complexes: Occur when Δo < P. Electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals, maximizing the total spin.

Low-spin complexes: Occur when Δo > P. Electrons will pair up in the t₂g orbitals before occupying the eg orbitals, minimizing the total spin.

The electronic transitions between the split d-orbitals are responsible for the characteristic colors of transition metal complexes. The energy of the absorbed light corresponds to the energy difference between the d-orbital levels, and the observed color is the complement of the absorbed color. The number and intensity of these d-d transitions can be predicted and interpreted using Tanabe-Sugano diagrams, which plot the energy of electronic states as a function of the ligand field strength. libretexts.org

Beyond d-d transitions, charge transfer (CT) transitions are also crucial in understanding the electronic spectra. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a ligand-based orbital to a metal-based orbital, or vice versa. fiveable.mersc.org For ligands derived from this compound, the aromatic π-system provides orbitals that can participate in such charge transfer processes.

Concept Description Relevance to this compound Complexes
Ligand Field Theory (LFT) A model that describes the electronic structure of coordination compounds by considering both electrostatic and covalent interactions between the metal and ligands. numberanalytics.comfiveable.meProvides a framework for understanding the bonding, magnetic properties, and electronic spectra of complexes formed with ligands derived from this precursor.
d-orbital Splitting The removal of degeneracy of the metal d-orbitals in the presence of a ligand field. fiveable.meThe specific splitting pattern and magnitude of Δo will depend on the geometry of the complex and the nature of the coordinating atoms from the ligand.
High-spin vs. Low-spin Describes the electron configuration in the d-orbitals based on the balance between ligand field strength and electron pairing energy.The ligand field strength of derivatives of this compound will determine the spin state of the coordinated metal ion.
Electronic Transitions Absorption of light promotes electrons between d-orbitals (d-d transitions) or between metal and ligand orbitals (charge transfer). fiveable.melibretexts.orgThese transitions are responsible for the color of the complexes and provide information about their electronic structure.

Photophysical and Electrochemical Properties of Naphthaldehyde-Derived Coordination Compounds

The photophysical and electrochemical properties of coordination compounds are intrinsically linked to their electronic structures. Naphthaldehyde-derived ligands, including those from this compound, can impart interesting photophysical and electrochemical behavior to their metal complexes.

Photophysical Properties

The photophysical properties of these complexes are dominated by the electronic transitions within the molecule. The extended π-conjugated system of the naphthalene core in this compound provides a platform for intraligand π → π* transitions, which typically occur in the ultraviolet region of the electromagnetic spectrum. rsc.org Upon coordination to a metal center, new absorption bands corresponding to d-d and charge transfer transitions appear, often in the visible region. rsc.org

Luminescence, such as fluorescence or phosphorescence, is another important photophysical property. The emission characteristics of the complexes are highly dependent on the nature of the ligand and the metal ion. The heavy bromo-substituent on the naphthaldehyde precursor can potentially enhance spin-orbit coupling, which may favor phosphorescence over fluorescence in the resulting complexes. The interplay between the ligand-centered and metal-centered orbitals will dictate the emissive state and the efficiency of the luminescence.

Electrochemical Properties

The electrochemical behavior of coordination compounds derived from this compound can be investigated using techniques like cyclic voltammetry. This method provides information about the redox potentials of the metal center and the ligand. The electron-withdrawing nature of the bromo group and the electron-donating methyl group on the naphthaldehyde moiety are expected to influence the electron density at the metal center, thereby shifting the redox potentials.

For instance, Schiff base complexes can undergo metal-centered or ligand-centered redox processes. The reversibility of these processes is an indicator of the stability of the complex in different oxidation states. The ability to tune the redox potentials by modifying the substituents on the ligand is a key aspect in the design of catalysts and molecular electronic devices. rsc.org The presence of the electroactive bromo group could also introduce additional redox features corresponding to its reduction.

Property Description Expected Influence of this compound Ligand
Absorption Electronic transitions upon light absorption (π → π, d-d, CT). rsc.orgThe naphthalene core will contribute to π → π transitions. Coordination will introduce d-d and CT bands, with their energies influenced by the bromo and methyl groups.
Luminescence Emission of light (fluorescence or phosphorescence) from an excited electronic state.The extended conjugation can lead to fluorescence. The bromo-substituent may promote phosphorescence.
Redox Potentials The potentials at which the complex is oxidized or reduced.The electron-withdrawing bromo group and electron-donating methyl group will modulate the electron density on the metal, shifting the redox potentials.
Cyclic Voltammetry An electrochemical technique to study the redox behavior of a compound.Can be used to determine the formal potentials for metal- and/or ligand-based redox couples and to assess the stability of the different oxidation states.

Supramolecular Chemistry and Self Assembly of Naphthaldehyde Derivatives

Molecular Design Principles for Directed Supramolecular Assembly

The rational design of molecules is crucial for controlling their assembly in the solid-state or in solution. The specific placement of functional groups on the naphthalene (B1677914) core of 1-Bromo-7-methyl-2-naphthaldehyde provides a blueprint for its supramolecular behavior, influenced by a delicate balance of several non-covalent forces and steric factors.

Non-covalent interactions are the primary driving forces for the self-assembly of organic molecules. nih.gov In the context of this compound, several key interactions are expected to play a significant role.

Hydrogen Bonding: The aldehyde group (-CHO) can act as a hydrogen bond acceptor. While this compound itself lacks a strong hydrogen bond donor, it can interact with protic solvents or other co-assembling molecules that do possess such groups. In related systems, hydrogen bonding has been shown to be a powerful and versatile tool for programming the self-assembly of π-conjugated systems, leading to the formation of gels, vesicles, and other soft materials. rsc.orgrsc.org The carbonyl oxygen of the aldehyde can participate in non-classical C–H⋯O hydrogen bonds, which, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the final supramolecular structure. rsc.org

π-π Stacking: The electron-deficient naphthalene core is prone to π-π stacking interactions. rsc.org These interactions are fundamental to the assembly of many aromatic compounds, including naphthalene diimides (NDIs), which are well-studied for their self-assembly properties. researchgate.netthieme-connect.de The stacking can occur in different arrangements, such as H-aggregation (face-to-face) or J-aggregation (offset), which significantly impacts the photophysical properties of the resulting assembly. nih.gov The electron-withdrawing nature of the bromo and aldehyde substituents can influence the quadrupole moment of the aromatic system, potentially enhancing interactions with electron-rich aromatic partners in co-assembly systems.

Halogen Bonding: The bromine atom at the 1-position introduces the possibility of halogen bonding. This is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the oxygen of the aldehyde group on a neighboring molecule. Halogen bonding can serve as a highly directional tool in crystal engineering and has been shown to promote the formation of specific supramamolecular architectures in various organic systems. rsc.org

The interplay of these forces dictates the final assembled structure. For instance, hydrogen bonding can control the positioning of aromatic cores to optimize π-π overlap. researchgate.net

Interaction TypeKey Functional Group(s)Potential Role in Assembly
Hydrogen BondingAldehyde (-CHO)Acts as an acceptor, directs assembly with H-bond donors.
π-π StackingNaphthalene CoreDrives aggregation of aromatic systems, influences optical properties.
Halogen BondingBromo (-Br)Provides directional control in crystal packing.

While non-covalent interactions drive assembly, the size and position of substituents introduce steric constraints that modulate the process. In this compound, the methyl and bromo groups play a crucial role in this regard.

Aggregation-Induced Emission (AIE) Phenomena in Naphthaldehyde Systems

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. Naphthaldehyde-based structures have been shown to exhibit AIE characteristics. rsc.org

The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM). nih.gov In dilute solutions, molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. nih.govnih.gov For a molecule like this compound, this could involve the rotation of the aldehyde group.

Upon aggregation, these intramolecular motions are physically locked due to intermolecular interactions (like π-π stacking and hydrogen bonding) and steric hindrance. nih.gov This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission. researchgate.net The introduction of an aldehyde group has been shown to transform ACQ systems into AIE-active ones by enhancing the RIM process. nih.gov In some cases, the formation of specific J-aggregates and the inhibition of intramolecular rotation are credited for enhanced emission in the aggregated state. researchgate.net

The emission properties of AIE-active compounds, or "AIEgens," can be finely tuned by controlling the aggregation process. This control can be exerted through various external stimuli.

Solvent Polarity: A common method to induce and study AIE is by varying the solvent composition, typically by adding a poor solvent (like water) to a solution of the compound in a good solvent (like THF or DMF). rsc.org As the fraction of the poor solvent increases, the molecules begin to aggregate, and a significant enhancement in fluorescence intensity can be observed. rsc.orgnih.gov For instance, in one study on a naphthaldehyde-based Schiff base, the emission intensity was enhanced approximately 3.5-fold as the water fraction in a THF/water mixture increased from 70% to 95%. rsc.org

External Stimuli: The emission of AIE-active aggregates can also be sensitive to other stimuli such as temperature, pressure (mechanochromism), and the presence of specific ions, making them suitable for sensor applications. nih.govacs.org The transition from a crystalline to an amorphous state upon grinding, for example, can alter the molecular packing and thus change the emission color and intensity. rsc.org

The table below summarizes key findings on emission tuning in related naphthaldehyde systems.

SystemStimulusObserved EffectReference
Naphthaldehyde Schiff Base (HNP)Increased water fraction (fw) in THFEmission intensity enhanced ~3.5-fold as fw increased from 70% to 95%. rsc.org
Naphthalimide DyesAddition of surfactantsTransformation of H-aggregates to monomeric form, altering emission. nih.gov
Naphthalimide CongenersIntroduction of a formyl groupTransformed an aggregation-caused quenching (ACQ) system into an AIEEgenic one. nih.gov

Formation of Highly Ordered Supramolecular Architectures

The directed self-assembly of naphthaldehyde derivatives can lead to the formation of highly ordered, long-range structures such as organogels and liquid crystals. These materials have potential applications in organic electronics and sensor technology.

The formation of an organogel occurs when self-assembled fibrillar networks immobilize the solvent. acs.org This process is often driven by a combination of directional interactions like hydrogen bonding and π-π stacking. Bisurea-functionalized naphthalene derivatives, for example, have shown excellent gelling capabilities due to cooperative hydrogen bonding and π-stacking. acs.org

Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. Molecules that form liquid crystals, known as mesogens, are often anisotropic in shape. While a simple molecule like this compound is unlikely to be a mesogen on its own, it could be incorporated into larger molecular designs to induce liquid crystalline phases. For example, bent-core molecules based on a naphthalene central unit have been shown to exhibit various liquid crystal phases, including nematic and columnar phases. researchgate.net The formation of these ordered phases is highly dependent on the interplay of molecular shape, intermolecular forces, and, in some cases, micro-segregation of different parts of the molecule (e.g., hydrocarbon vs. fluorocarbon segments). researchgate.net Achieving long-range order in surface-supported supramolecular assemblies is a significant goal for nanotechnology applications. acs.org

Self-Assembly into Gels, Nanostructures, and Other Morphologies

The self-assembly of naphthaldehyde derivatives, driven by non-covalent interactions, can lead to the formation of a variety of supramolecular structures, including gels, nanofibers, and nanotwists. These organized assemblies arise from the intrinsic properties of the naphthaldehyde scaffold, which can be further tuned by the introduction of functional groups. While direct studies on this compound are not extensively available, the behavior of analogous naphthalene derivatives provides a strong basis for understanding its potential for self-assembly.

Naphthalene derivatives have been shown to form stable organogels in a range of solvents. researchgate.net The gelation process is typically driven by a combination of intermolecular hydrogen bonding and π-π stacking interactions, which promote the formation of three-dimensional networks that immobilize the solvent molecules. rsc.orgrsc.org For instance, bisurea-functionalized naphthalene organogelators have demonstrated excellent gelling capabilities in various solvents, forming switchable fluorescent gels. acs.org The formation of these gels is a clear indication of the propensity of the naphthalene core to engage in the directional, non-covalent interactions necessary for the creation of extended supramolecular polymers. rsc.org

Beyond gelation, the self-assembly of naphthaldehyde derivatives can result in well-defined nanostructures. Isomeric naphthalene appended glucono derivatives, for example, have been observed to self-assemble into nanofibers and nanotwists. nih.govrsc.org The specific morphology of the resulting nanostructure is highly dependent on the substitution pattern on the naphthalene ring. nih.govrsc.org Similarly, peptide amphiphiles containing a naphthalene moiety have been designed to self-assemble into fibrous nanomaterials. rsc.org These examples highlight the versatility of the naphthalene scaffold in directing the formation of one-dimensional nanostructures. The resulting nanofibers and nanotwists can exhibit interesting properties, such as circularly polarized luminescence, which is a direct consequence of the chiral organization of the molecules within the assembly. nih.govrsc.org

The table below summarizes the self-assembly behavior of some representative naphthaldehyde and naphthalene derivatives, illustrating the diversity of morphologies that can be achieved.

Compound ClassSubstituentsSelf-Assembled MorphologyDriving Forces
Naphthalene DiimidesAdamantane groupsOrganogelsNon-covalent bonding
Naphthalene Appended Glucono DerivativesGlucono groups at 1 or 2-naphthyl positionsNanofibers, Nanotwistsπ-π stacking, Hydrogen bonding
Bisurea-functionalized NaphthalenesUrea (B33335) groupsOrganogelsHydrogen bonding, π-π stacking
Naphthalene-dipeptideAlanylvalineHydrogels, Fibrous structuresπ-π stacking, β-sheet formation

Factors Influencing Morphological Control in Self-Assembled Systems

The precise control over the morphology of self-assembled nanostructures is a critical aspect of supramolecular chemistry, as the properties of the final material are intrinsically linked to its form. rsc.org For naphthaldehyde derivatives, several factors can be manipulated to direct the self-assembly process towards a desired morphology. These factors can be broadly categorized as molecular design, non-covalent interactions, and processing conditions.

Non-covalent Interactions: The self-assembly of naphthaldehyde derivatives is governed by a delicate balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. researchgate.netnih.gov The relative strength and directionality of these interactions dictate the packing of the molecules and the resulting morphology. nih.gov For instance, in bisurea-functionalized naphthalene organogelators, the cooperative effect of hydrogen bonding between the urea groups and π-π stacking of the naphthalene cores is responsible for the formation of the gel network. acs.org The introduction of different functional groups can be used to promote specific non-covalent interactions and thus control the self-assembly pathway.

Processing Conditions: In addition to molecular design, the conditions under which self-assembly occurs can also be used to control the morphology of the resulting nanostructures. Techniques such as sonication have been employed to influence the self-assembly of peptide nanostructures and to trigger the gelation of certain macrocycles. thieme-connect.de The rate of cooling or solvent evaporation can also affect the kinetics of self-assembly and lead to different morphologies. thieme-connect.de

The following table provides a summary of the key factors that can be used to control the morphology of self-assembled naphthaldehyde derivatives.

FactorDescriptionExamples
Molecular Design
Substituent PositionThe location of functional groups on the naphthalene ring can influence molecular packing.Isomeric naphthalene appended glucono derivatives form nanofibers or nanotwists depending on the substitution pattern. nih.govrsc.org
Functional GroupsThe nature of the substituents determines the types of non-covalent interactions that can occur.Bisurea-functionalized naphthalenes form gels through a combination of hydrogen bonding and π-π stacking. acs.org
Non-covalent Interactions
π-π StackingThe aromatic nature of the naphthalene core promotes stacking interactions.Aromatic peptide amphiphiles self-assemble into fibrous nanomaterials driven by π-π stacking. rsc.org
Hydrogen BondingThe introduction of hydrogen bond donors and acceptors can lead to the formation of extended networks.Naphthalene-dipeptide derivatives form hydrogels through β-sheet formation, which involves hydrogen bonding. warwick.ac.uk
Processing Conditions
SonicationThe application of ultrasound can influence the self-assembly process.Ultrasound can be used to control the self-assembly of peptides and trigger gelation. thieme-connect.de
TemperatureThe rate of cooling can affect the kinetics of assembly and the final morphology.The mechanical properties of some gels are dependent on the heating-cooling process. thieme-connect.de

Environmental Effects on Supramolecular Structures (e.g., Solvent Polarity, Concentration, Temperature)

The self-assembly of naphthaldehyde derivatives is a dynamic process that is highly sensitive to the surrounding environment. External factors such as solvent polarity, concentration, and temperature can be used to control and even switch the morphology of the resulting supramolecular structures. acs.org

Solvent Polarity: The choice of solvent can have a dramatic effect on the self-assembly of naphthaldehyde derivatives. The polarity of the solvent can influence the solubility of the molecules and the strength of the non-covalent interactions that drive the assembly process. researchgate.net For example, a study on a naphthalene diimide derivative showed that it formed fibrillar structures in linear hydrocarbons, while in cyclic hydrocarbons, it produced spherical particles. thieme-connect.com This was attributed to a shape-matching effect between the solvent molecules and the alkyl chains of the monomer, which influenced the pathway of supramolecular polymerization. thieme-connect.com In another example, the emission properties and surface wettability of a xerogel derived from a naphthalene diimide derivative could be modulated by the choice of solvent. researchgate.net This highlights the active role that solvent molecules can play in the self-assembly process, sometimes even co-assembling with the building blocks to form the final structure. researchgate.net

Concentration: The concentration of the naphthaldehyde derivative is another critical parameter that can influence the morphology of the self-assembled structure. For many systems, there is a critical concentration below which self-assembly does not occur. Above this concentration, the morphology of the assembly can be concentration-dependent. For instance, in the self-assembly of naphthalene bisimide derivatives in water, an increase in concentration led to a hypochromic shift in the absorption spectrum, indicating a change in the aggregation state of the molecules. nih.gov The kinetics of self-assembly can also be influenced by concentration, as seen in the hydrogelation of a naphthalene-dipeptide, where the time taken to form the final gel was determined by the concentration of the pH-adjusting agent. warwick.ac.uk

Temperature: Temperature is a powerful tool for controlling the self-assembly of naphthaldehyde derivatives, as many of the non-covalent interactions involved in the process are temperature-sensitive. nih.gov For some systems, an increase in temperature can lead to the disassembly of the supramolecular structure, while for others, it can trigger self-assembly in a process known as heat-set gelation. thieme-connect.denih.gov The gel-sol transition of bisurea-functionalized naphthalene organogels, for example, can be reversibly controlled by changing the temperature. acs.org In a study of the self-assembly of perylene (B46583) bisimide derivatives in water, a surprising effect was observed where an increase in temperature led to an entropy-driven self-assembly process. nih.gov This was in contrast to the enthalpy-driven process observed for a closely related derivative, highlighting the subtle interplay of factors that can be influenced by temperature. nih.gov

The table below summarizes the environmental effects on the supramolecular structures of naphthaldehyde and related derivatives.

Environmental FactorEffect on Supramolecular StructureExample
Solvent Polarity Can control the morphology of the self-assembled structure.A naphthalene diimide derivative forms fibrils in linear hydrocarbons and spheres in cyclic hydrocarbons. thieme-connect.com
Can modulate the properties of the resulting material.The emission and surface wettability of a naphthalene diimide xerogel can be tuned by the solvent. researchgate.net
Concentration Can determine the onset and kinetics of self-assembly.The time to gelation for a naphthalene-dipeptide is dependent on the concentration of the pH-adjusting agent. warwick.ac.uk
Can influence the aggregation state of the molecules.Increasing the concentration of a naphthalene bisimide derivative in water leads to changes in its absorption spectrum. nih.gov
Temperature Can be used to reversibly switch between assembled and disassembled states.The gel-sol transition of bisurea-functionalized naphthalene organogels is thermally reversible. acs.org
Can drive the self-assembly process.Some perylene bisimide derivatives exhibit an entropy-driven self-assembly upon heating. nih.gov

Applications in Advanced Organic Materials and Functional Systems

Versatile Building Block in Complex Organic Synthesis

The strategic placement of the bromo and aldehyde functionalities on the naphthalene (B1677914) scaffold makes 1-Bromo-7-methyl-2-naphthaldehyde a highly valuable and versatile building block in organic synthesis. The presence of both a halogen atom, suitable for cross-coupling reactions, and an aldehyde group, ready for a variety of nucleophilic additions and condensations, allows for the stepwise or sequential introduction of diverse structural motifs.

The synthesis of extended and novel polycyclic aromatic hydrocarbons (PAHs) is an area of intense research due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. nih.gov this compound serves as an excellent starting material for the synthesis of larger PAHs. The carbon-bromine bond at the 1-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond by coupling the naphthaldehyde derivative with a variety of organoboron reagents. wikipedia.orgorganic-chemistry.org For instance, reaction with an arylboronic acid can be used to introduce another aromatic ring system, effectively extending the π-conjugated system.

The general transformation can be represented as follows:

Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a phenyl-substituted methyl-naphthaldehyde.

This strategy has been widely employed in the synthesis of complex aromatic structures and can be adapted to create a diverse library of PAHs based on the this compound core. rsc.orguhmreactiondynamics.org The aldehyde group can be further transformed or removed in subsequent steps to yield the final, fully aromatic hydrocarbon.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for PAH Synthesis This table presents hypothetical examples based on known reactivity patterns of similar compounds.

Organoboron ReagentCatalyst/BaseProductPotential PAH Application
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃1-Phenyl-7-methyl-2-naphthaldehydePrecursor to benzo[k]fluoranthene (B33198) derivatives
Naphthalene-1-boronic acidPd(dppf)Cl₂ / Cs₂CO₃1-(1-Naphthyl)-7-methyl-2-naphthaldehydePrecursor to dibenzo[a,h]anthracene derivatives
Pyrene-1-boronic acidPd₂(dba)₃ / SPhos / K₃PO₄1-(1-Pyrenyl)-7-methyl-2-naphthaldehydeBuilding block for larger graphene-like fragments

The aldehyde functionality at the 2-position of this compound is a gateway to a vast array of heterocyclic compounds. Aldehydes are well-known to undergo condensation reactions with a variety of nucleophiles, leading to the formation of new rings. researchgate.netresearchgate.netrsc.org For example, reaction with primary amines or hydrazines can yield imines and hydrazones, respectively, which can then undergo further cyclization reactions to form nitrogen-containing heterocycles.

A common strategy involves the reaction with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation. This can be followed by an intramolecular cyclization to construct fused heterocyclic systems. Another approach is the reaction with 1,2- or 1,3-dinucleophiles to build five- or six-membered heterocyclic rings. For instance, condensation with a 1,2-diamine like o-phenylenediamine (B120857) could lead to the formation of a diazepine (B8756704) ring fused to the naphthalene core.

Table 2: Representative Heterocycle Syntheses from this compound This table presents hypothetical examples based on known reactivity patterns of similar compounds.

ReagentReaction TypeResulting Heterocycle
Hydrazine hydrateCondensation/CyclizationDihydrobenzo[g]phthalazine derivative
o-PhenylenediamineCondensation/CyclizationNaphtho[2,1-e] rsc.orgnih.govdiazepine derivative
MalononitrileKnoevenagel Condensation2-(1-Bromo-7-methylnaphthalen-2-ylidene)malononitrile
Ethyl cyanoacetateKnoevenagel CondensationEthyl 2-cyano-3-(1-bromo-7-methylnaphthalen-2-yl)acrylate

These reactions highlight the utility of this compound as a scaffold for generating complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.org

The presence of two distinct and orthogonally reactive functional groups—the bromo group and the aldehyde group—makes this compound an ideal intermediate for the synthesis of multi-substituted naphthalene derivatives. researchgate.net The bromo group can be functionalized through cross-coupling reactions without affecting the aldehyde, and the aldehyde can be transformed without reacting the bromo group, allowing for a high degree of control over the final structure.

For example, a Suzuki-Miyaura coupling could be performed on the bromo position first, followed by a Wittig reaction or a reduction and subsequent etherification at the aldehyde position. This two-step sequence allows for the introduction of two different substituents at the 1- and 2-positions. Furthermore, the methyl group at the 7-position can also be functionalized, for instance, through radical bromination to form a bromomethyl group, which can then be converted into a variety of other functionalities. This multi-functionality allows for the creation of highly decorated naphthalene systems with precisely controlled substitution patterns. researchgate.net

Components in Optoelectronic Materials

Naphthalene and its derivatives are well-known for their fluorescent properties and have been extensively studied for applications in optoelectronic devices. nih.gov The rigid, aromatic core of naphthalene provides a robust platform for the construction of chromophores and fluorophores with high quantum yields and good thermal stability.

This compound can be used as a foundational building block for the development of novel chromophores and fluorophores. The photophysical properties of the resulting molecules can be finely tuned by modifying the bromo and aldehyde groups. mdpi.com For instance, replacing the bromo group with an electron-donating group, such as an amine or an alkoxy group, via a Buchwald-Hartwig or Ullmann coupling reaction can lead to the formation of a donor-acceptor type chromophore. In such a system, the naphthalene core and the newly introduced donor group act as the electron-rich part, while the aldehyde group can act as an electron-withdrawing moiety.

This intramolecular charge transfer (ICT) character often results in molecules with strong solvatochromism and emission in the visible region of the spectrum. The methyl group at the 7-position can also influence the photophysical properties by modifying the electronic structure and steric environment of the molecule. nih.gov Further derivatization of the aldehyde group can extend the conjugation and further modulate the emission color.

The tunable photoluminescent properties of derivatives of this compound make them attractive candidates for use as emitters in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net By systematically modifying the structure of the parent compound, it is possible to develop materials that emit light across the visible spectrum, from blue to red. For example, introducing bulky substituents can help to prevent aggregation-caused quenching in the solid state, leading to higher device efficiencies. rsc.org

Derivatives of this compound can be designed to have high photoluminescence quantum yields and good charge transport properties, which are crucial for high-performance OLEDs. mdpi.comnih.gov The ability to create a wide range of emitters from a single, versatile starting material is highly advantageous for the development of new generations of display and lighting technologies.

Potential in Photovoltaic Devices and as Hole Transport Materials

There is currently no specific research data or detailed findings available in peer-reviewed literature regarding the application of This compound in photovoltaic devices or as a hole transport material (HTM). While the broader class of naphthaldehyde-containing compounds has been investigated for various roles in organic electronics, the specific properties and performance of this particular substituted naphthaldehyde in solar cells remain unexplored.

The development of efficient hole transport materials is a critical area of research for perovskite and organic solar cells. These materials facilitate the extraction and transport of positive charge carriers (holes) from the light-absorbing layer to the electrode. Key characteristics for a successful HTM include high hole mobility, appropriate energy levels (HOMO/LUMO) to align with the perovskite or organic absorber, and good film-forming properties and stability. Without experimental data for This compound , its potential in this context cannot be evaluated.

Table 1: Photovoltaic and Hole Transport Properties of this compound

PropertyValue
Highest Occupied Molecular Orbital (HOMO)No data available
Lowest Unoccupied Molecular Orbital (LUMO)No data available
Hole Mobility (μh)No data available
Power Conversion Efficiency (PCE) in a deviceNot applicable

Catalysis and Innovative Reaction Development

The utility of organic molecules as catalysts or as ligands in catalytic systems is a field of continuous innovation. The aldehyde functional group and the substituted naphthalene core present in This compound suggest potential for catalytic applications. However, specific studies focusing on this compound are not currently present in the scientific literature.

Application as a Ligand in Homogeneous Catalysis

The aldehyde group and the aromatic system of naphthaldehydes can coordinate with metal centers, making them potential ligands for homogeneous catalysis. The electronic and steric properties of the ligand, influenced by substituents such as the bromo and methyl groups in This compound , would play a crucial role in the activity and selectivity of a potential catalyst. However, no studies have been published that describe the synthesis of metal complexes with This compound as a ligand or their application in homogeneous catalysis.

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